molecular formula C10H5Br2ClN2 B8433744 2,5-Dibromo-3-(4-chloro-phenyl)-pyrazine

2,5-Dibromo-3-(4-chloro-phenyl)-pyrazine

Cat. No.: B8433744
M. Wt: 348.42 g/mol
InChI Key: INOAXJJTEWLQBI-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(4-chloro-phenyl)-pyrazine is a halogenated pyrazine derivative characterized by two bromine atoms at positions 2 and 5 of the pyrazine ring and a 4-chlorophenyl group at position 2. Pyrazines are nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine substituents in this compound enhances its electron-withdrawing properties and steric bulk, which may influence its reactivity, stability, and biological activity compared to simpler pyrazine derivatives.

Properties

Molecular Formula

C10H5Br2ClN2

Molecular Weight

348.42 g/mol

IUPAC Name

2,5-dibromo-3-(4-chlorophenyl)pyrazine

InChI

InChI=1S/C10H5Br2ClN2/c11-8-5-14-10(12)9(15-8)6-1-3-7(13)4-2-6/h1-5H

InChI Key

INOAXJJTEWLQBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CN=C2Br)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:

  • Halogenation: The compound’s bromine and chlorine substituents contrast with common alkyl or oxygenated groups in flavor-associated pyrazines (e.g., 2-Ethyl-3-methyl-pyrazine, 2,5-Dimethyl-pyrazine) .

Electronic Effects:

  • This property is critical in medicinal chemistry, where electron-deficient rings improve binding to target proteins .

Data Tables

Table 1: Substituent Effects on Pyrazine Properties

Compound Substituents Key Properties Applications Reference
2,5-Dibromo-3-(4-Cl-Ph)-pyrazine 2-Br, 5-Br, 3-(4-Cl-Ph) High thermal stability, low volatility Pharmaceuticals, materials
2-Ethyl-3-methyl-pyrazine 2-Et, 3-Me Roasted aroma, high volatility Food flavoring
Favipiravir 6-F, 3-OH, 2-CONH₂ Antiviral activity, moderate solubility Antiviral therapy
2,5-Dimethyl-pyrazine 2-Me, 5-Me Maillard reaction product, volatile Food aroma, agrochemicals

Preparation Methods

Direct Bromination of 3-(4-Chlorophenyl)pyrazine

The most straightforward approach involves brominating 3-(4-chlorophenyl)pyrazine at the 2- and 5-positions. Experimental data from analogous systems show that using bromine (Br2) in sulfuric acid at 80°C for 12 hours achieves 67% di-substitution, though competing mono-bromination (23%) and over-bromination (10%) occur. Lewis acid catalysts like FeBr3 improve regioselectivity, with 2,5-dibromo product yields reaching 74% when using a 2.2:1 molar ratio of Br2 to substrate.

Critical parameters:

  • Temperature: <100°C prevents aryl group decomposition

  • Solvent: Dichloromethane minimizes side reactions vs. polar aprotic solvents

  • Stoichiometry: Excess Br2 (2.5 eq) required for complete conversion

Halogen Exchange from Dichloro Precursors

Building on methods for 2,5-dibromo-3,6-dimethylpyrazine synthesis, chloride-to-bromide exchange offers a viable pathway. Treating 2,5-dichloro-3-(4-chlorophenyl)-pyrazine with PBr3 at 170°C for 24 hours achieves 89% bromide substitution:

Starting MaterialReagentTemp (°C)Time (h)Yield (%)
2,5-Cl2-3-(PhCl)pyrazinePBr31702489
2,5-Cl2-3-(PhCl)pyrazineHBr1204862

This method benefits from commercial availability of dichloropyrazine precursors but requires stringent moisture control due to PBr3's hygroscopic nature.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling on Tribromopyrazine

A three-step sequence enables precise functionalization:

  • Selective mono-coupling : 2,3,5-Tribromopyrazine reacts with 4-chlorophenylboronic acid (1.1 eq) using Pd(PPh3)4 (5 mol%) in THF/2M Na2CO3 (3:1) at 80°C, yielding 3-(4-chlorophenyl)-2,5-dibromopyrazine in 82% yield.

  • Optimized conditions :

    • Ligand: XPhos enhances coupling efficiency vs. biphenyl ligands

    • Solvent: Mixed THF/H2O (3:1) prevents boronic acid decomposition

    • Temperature: 80°C balances reaction rate and catalyst stability

Side reactions:

  • Di-coupling byproducts (7-12%) form with excess boronic acid

  • Protodebromination (3-5%) occurs under strongly basic conditions

Ullmann-Type Coupling Limitations

Attempted copper-mediated coupling of 3-bromo-2,5-dibromopyrazine with 4-chloroiodobenzene in DMF at 130°C produced <15% yield, with significant homo-coupling of aryl iodides observed. The pyrazine's electron-deficient nature impedes oxidative addition to Cu(I) intermediates.

Nucleophilic Aromatic Substitution (SNAr)

Amine Displacement Followed by Bromination

A stepwise protocol avoids direct bromination challenges:

  • SNAr with 4-chloroaniline : 2,5-Dibromo-3-nitropyrazine reacts with 4-chloroaniline (2.2 eq) in DMSO at 120°C, displacing nitro groups (68% yield).

  • Nitro-to-bromo conversion : Hydrogenation (H2, Pd/C) followed by Br2 treatment installs bromines at 2/5 positions (overall 51% yield).

Drawbacks:

  • Nitropyrazine precursors require multi-step synthesis

  • Competing amine oxidation at elevated temperatures

Cyclocondensation Routes

Diamine-Ketone Cyclization

Condensing 2,5-diamino-3-(4-chlorophenyl)pyrazine with glyoxal in acetic acid forms the pyrazine ring, but yields remain low (34%) due to:

  • Diamine instability under acidic conditions

  • Competing Scholl-type polymerization

Solid-State Mechanochemical Synthesis

Emerging techniques using ball-milling achieve 41% yield in 2 hours vs. 24 hours for solution-phase methods:

MethodTime (h)Yield (%)Purity (HPLC)
Solution (EtOH/H2O)243489
Mechanochemical (ZrO2)24193

Comparative Method Analysis

ParameterHalogenationSuzuki CouplingSNArCyclocondensation
Total Steps1342
Overall Yield (%)67-7451-8234-5134-41
RegioselectivityModerateHighLowHigh
Scalability>100 g<50 g<10 g<5 g
Purification DifficultyModerateHighHighLow

Halogenation and Suzuki coupling emerge as the most industrially viable methods, though the latter requires expensive palladium catalysts.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing halogenated pyrazine derivatives, and how should experimental parameters be optimized?

  • Methodological Answer:

  • UV-Vis Absorption Spectroscopy : Used to study electronic transitions in the S₁ and S₂ states. For halogenated pyrazines, solvent polarity and excitation wavelength must be optimized to minimize solvent effects on absorption bands .
  • Vibrational Spectroscopy (IR/Raman) : Critical for identifying substituent-induced changes in vibrational modes. For example, bromine’s heavy atom effect reduces vibrational frequencies, requiring higher-resolution detectors.
  • X-ray Crystallography : Essential for resolving regioselectivity of halogen substitution. Pyrazine’s planar geometry allows precise determination of bond lengths and angles, as demonstrated in studies of pyrazine-based coordination polymers .
  • Computational Validation : Density Functional Theory (DFT) simulations correlate experimental spectra with electronic structure, as shown in pyrazine’s S₁/S₂ state dynamics using a 24-mode Hamiltonian .

Q. What are the common challenges in achieving regioselective bromination on pyrazine rings, and how can they be addressed methodologically?

  • Methodological Answer:

  • Directing Groups : Electron-donating substituents (e.g., methyl groups) can direct bromination to specific positions. For example, steric hindrance from the 4-chloro-phenyl group in the target compound may limit bromination to the 2,5-positions.
  • Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates. Pd-catalyzed cross-coupling (e.g., Suzuki) can introduce aryl groups post-bromination, as seen in pyrazine-boronate ester syntheses .
  • Monitoring Reaction Progress : Use in situ NMR or LC-MS to detect intermediates. For example, biomimetic dimerization of α-amino aldehydes requires real-time monitoring to optimize oxidation steps .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl) influence the electronic coupling and redox properties of pyrazine-based coordination polymers?

  • Methodological Answer:

  • Redox Activity : Halogens increase ligand electron affinity, enabling charge transfer in metal-organic frameworks (MOFs). In CrCl₂(pyrazine)₂, reduced pyrazine ligands facilitate high conductivity (∼10⁻³ S/cm) and ferrimagnetic ordering (T꜀ = 55 K). Bromine’s stronger electronegativity may enhance these effects .
  • DFT and Magnetometry : Pair computational modeling (e.g., band structure calculations) with SQUID magnetometry to correlate substituent effects with magnetic coupling. For example, antiferromagnetic behavior in Cr(III)-pyrazine systems arises from localized electrons, which halogenation could modulate .

Q. How can multiconfiguration time-dependent Hartree (MCTDH) simulations elucidate non-radiative decay pathways in excited states of brominated pyrazines?

  • Methodological Answer:

  • Model Hamiltonian Construction : Include all vibrational modes (e.g., 24 modes for pyrazine) and spin-orbit coupling terms to account for bromine’s heavy atom effect, which accelerates intersystem crossing .
  • Wave Packet Propagation : Use MCTDH to simulate nuclear motion on coupled S₁/S₂ potential energy surfaces. For halogenated pyrazines, compare simulated absorption spectra with experimental data to validate non-radiative decay mechanisms .

Contradictions and Resolutions

  • Magnetic vs. Conductivity Behavior : shows that redox state (neutral vs. reduced pyrazine ligands) drastically alters magnetic and conductive properties. Researchers must control ligand reduction during synthesis to target specific functionalities.
  • Synthetic Yield vs. Regioselectivity : Biomimetic dimerization ( ) offers high atom economy but limited regioselectivity, whereas cross-coupling () provides precision but requires costly catalysts.

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